Cas no 2193067-95-5 (1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride)

1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is a synthetic organic compound featuring a cyclobutane ring substituted with an aminopropyl group and a hydroxyl group, in its hydrochloride salt form. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and chemical synthesis. The presence of both amine and hydroxyl functional groups enhances its reactivity, facilitating its use in the preparation of more complex molecules. The hydrochloride salt form improves stability and solubility, ensuring consistent performance in synthetic applications. Its well-defined structure and high purity make it suitable for research and development in medicinal chemistry, particularly in the exploration of novel bioactive compounds.
1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride structure
2193067-95-5 structure
Product Name:1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride
CAS No:2193067-95-5
MF:C7H16ClNO
MW:165.661041259766
CID:5174474
PubChem ID:136575647
Update Time:2025-05-21

1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-aminopropyl)cyclobutan-1-ol hydrochloride
    • 1-(2-aminopropyl)cyclobutan-1-ol;hydrochloride
    • starbld0021521
    • Z3136262079
    • 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride
    • Inchi: 1S/C7H15NO.ClH/c1-6(8)5-7(9)3-2-4-7;/h6,9H,2-5,8H2,1H3;1H
    • SMILES: Cl.OC1(CC(C)N)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.1
  • Topological Polar Surface Area: 46.2

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Additional information on 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride

1-(2-Aminopropyl)cyclobutan-1-ol Hydrochloride (CAS 2193067-95-5): A Comprehensive Overview

1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride (CAS 2193067-95-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutane ring structure and amine functional group, serves as a valuable intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form enhances its stability and solubility, making it particularly useful in laboratory and industrial applications.

The molecular structure of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride combines a cyclobutanol moiety with an aminopropyl side chain, creating a versatile scaffold for further chemical modifications. Researchers are increasingly interested in this compound due to its potential role in developing novel therapeutic agents, particularly in the fields of neurology and metabolic disorders. Its CAS 2193067-95-5 identifier ensures precise identification in chemical databases and research literature.

Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry, with 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride serving as a key building block. The constrained geometry of the cyclobutane ring offers unique advantages in drug design, potentially improving binding affinity and metabolic stability. This has led to growing interest from pharmaceutical companies exploring new drug candidates targeting GPCRs and other protein families.

The synthesis of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound and verifying its structural integrity. The hydrochloride salt form (CAS 2193067-95-5) is particularly favored for its improved handling properties compared to the free base form.

In the current research landscape, scientists are investigating the potential of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride as a precursor for CNS-active compounds. The presence of both amine and alcohol functional groups allows for diverse chemical transformations, enabling the creation of libraries of derivatives for biological screening. This approach aligns with modern drug discovery strategies that emphasize scaffold diversity and molecular complexity.

From a commercial perspective, the demand for CAS 2193067-95-5 has been steadily increasing, particularly from contract research organizations and academic laboratories. Suppliers typically offer this compound in various quantities, with purity levels ranging from 95% to 99%, catering to different research needs. Proper storage conditions (typically 2-8°C in a dry environment) are crucial for maintaining the compound's stability over time.

The safety profile of 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride is an important consideration for researchers. While not classified as highly hazardous, standard laboratory precautions should be observed when handling this compound, including the use of personal protective equipment and proper ventilation. Material Safety Data Sheets (MSDS) provide detailed information about handling procedures and first-aid measures.

Recent advancements in synthetic methodology have improved the accessibility of cyclobutane derivatives like 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride. Novel catalytic systems and flow chemistry approaches have reduced production costs and increased scalability, making these compounds more available for broader research applications. These developments are particularly relevant given the growing interest in strained ring systems in medicinal chemistry.

Analytical challenges associated with CAS 2193067-95-5 include the need for precise chiral analysis when working with enantiomerically pure forms. The compound's potential for hydrogen bonding and its polar nature require careful method development for chromatographic separations. These analytical considerations are crucial for researchers working with this compound in quality control or metabolic studies.

The future research directions for 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride are likely to focus on its incorporation into more complex molecular architectures. Particularly promising areas include its use in PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies, where its structural features could offer advantages in linker design and molecular recognition.

From a regulatory standpoint, 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride (CAS 2193067-95-5) is not currently subject to significant restrictions in most jurisdictions, facilitating its use in research settings. However, researchers should stay informed about evolving regulations, particularly concerning the export and transportation of amine-containing compounds.

The intellectual property landscape surrounding cyclobutane-containing compounds has become increasingly active, with numerous patents filed in recent years covering various derivatives and applications. While 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride itself may not be patented, its incorporation into novel drug candidates often forms the basis of pharmaceutical patent claims.

Environmental considerations for CAS 2193067-95-5 include proper waste disposal procedures to prevent contamination of water systems. The compound's biodegradability and ecotoxicity profile are areas of ongoing study, particularly as regulatory requirements for chemical sustainability become more stringent worldwide.

In conclusion, 1-(2-Aminopropyl)cyclobutan-1-ol hydrochloride (CAS 2193067-95-5) represents an important tool in modern chemical research, offering unique structural features that enable diverse applications in drug discovery and material science. Its growing importance reflects broader trends in medicinal chemistry that value constrained ring systems and multifunctional scaffolds. As research continues to uncover new applications for this compound, its role in scientific advancement is likely to expand further.

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